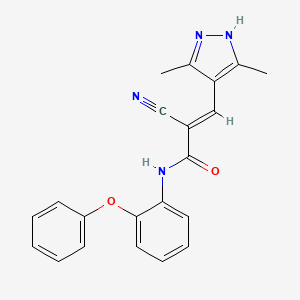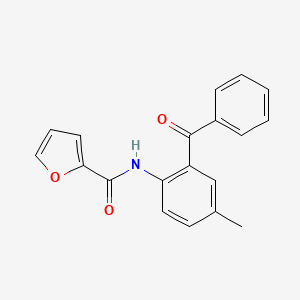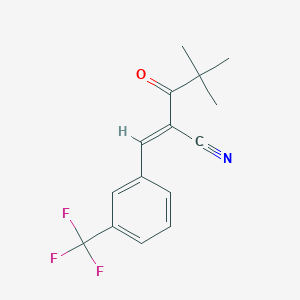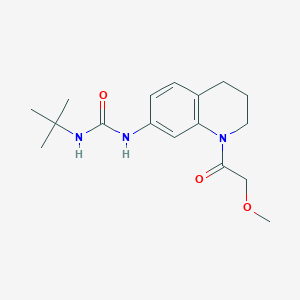
1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as TBU-QUIN, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Research into the synthesis of urea derivatives, such as those involving tert-butyl groups and quinoline structures, underlines the compound's relevance in organic synthesis. For instance, a study by Kolosov et al. (2015) explores the Biginelli-type synthesis, highlighting the development of novel synthetic pathways for dihydropyrimidinones, which could be related to the synthetic approaches for the compound (Kolosov et al., 2015). Similarly, Snider and Duvall (2005) describe the synthesis of jenamidines, showcasing the utility of tert-butyl and urea functionalities in complex organic molecule construction (Snider & Duvall, 2005).
Pharmacological Applications
The pharmacological relevance of compounds featuring urea derivatives and tert-butyl groups is evidenced by Bianchi et al. (2007), who explored a novel antagonist for the TRPV1 receptor, indicating potential applications in drug development for treating conditions mediated by this receptor (Bianchi et al., 2007). Perković et al. (2016) also contributed to this area by examining urea and bis-urea derivatives of primaquine, showcasing their antiproliferative effects against cancer cell lines, suggesting a potential avenue for cancer therapy research (Perković et al., 2016).
Biochemical Applications
Compounds with similar structural features may also find applications in biochemistry, such as enzyme inhibition studies. Sujayev et al. (2016) investigated tetrahydropyrimidine-5-carboxylates for their metal chelating effects and inhibition profiles against various enzymes, which could imply a potential for similar compounds in enzyme-related research or as biochemical tools (Sujayev et al., 2016).
Propriétés
IUPAC Name |
1-tert-butyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)19-16(22)18-13-8-7-12-6-5-9-20(14(12)10-13)15(21)11-23-4/h7-8,10H,5-6,9,11H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFRKZCZSBXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide](/img/structure/B2704092.png)
![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)
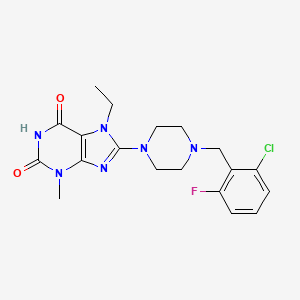



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)
![6-Tert-butyl-2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2704107.png)
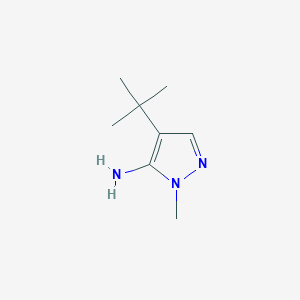
![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)
